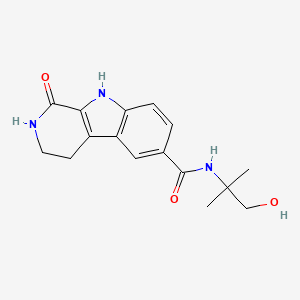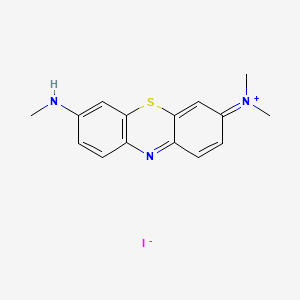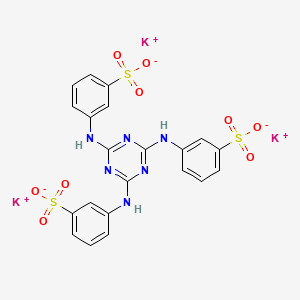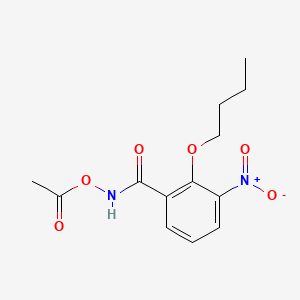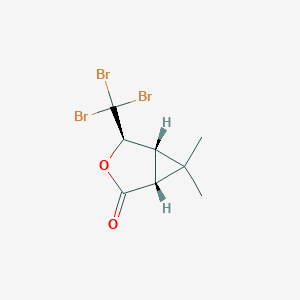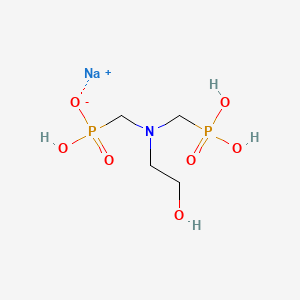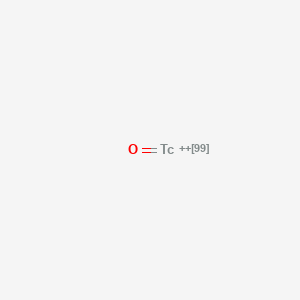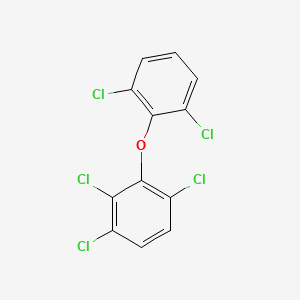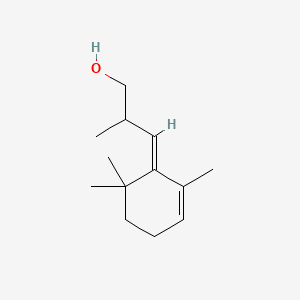
2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol is an organic compound with the molecular formula C13H22O and a molecular weight of 194.31 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a propanol side chain. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable methylating agent under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2,6,6-Trimethylcyclohex-2-en-1-one: Shares a similar cyclohexene ring structure but lacks the propanol side chain.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar cyclohexene ring but different functional groups.
Uniqueness: 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol is unique due to its specific combination of a cyclohexene ring and a propanol side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
Eigenschaften
CAS-Nummer |
94201-24-8 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(3E)-2-methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propan-1-ol |
InChI |
InChI=1S/C13H22O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h6,8,10,14H,5,7,9H2,1-4H3/b12-8- |
InChI-Schlüssel |
RVYMPTPRZXBDOF-WQLSENKSSA-N |
Isomerische SMILES |
CC\1=CCCC(/C1=C\C(C)CO)(C)C |
Kanonische SMILES |
CC1=CCCC(C1=CC(C)CO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


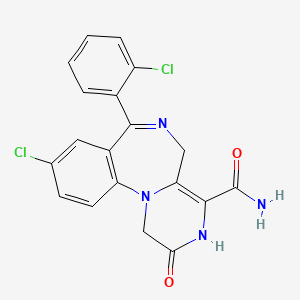

![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
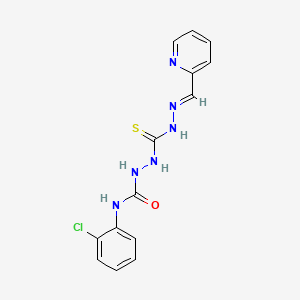
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
